molecular formula C55H112 B15399148 Pentapentacontane CAS No. 5846-40-2

Pentapentacontane

Cat. No.: B15399148
CAS No.: 5846-40-2
M. Wt: 773.5 g/mol
InChI Key: ZRKSKIKHJNJKTA-UHFFFAOYSA-N
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Description

Pentapentacontane (C₅₅H₁₁₂) is a straight-chain alkane comprising 55 carbon atoms and 112 hydrogen atoms. With a molecular weight of 766.5 g/mol (calculated based on atomic weights), it is a high-molecular-weight hydrocarbon classified under the n-alkane series. Its systematic IUPAC name reflects its linear structure, distinguishing it from branched or cyclic isomers . This compound is primarily studied in materials science and thermodynamics due to its phase transition properties, particularly its vaporization enthalpy, which is critical for industrial applications involving high-temperature stability .

Properties

CAS No.

5846-40-2

Molecular Formula

C55H112

Molecular Weight

773.5 g/mol

IUPAC Name

pentapentacontane

InChI

InChI=1S/C55H112/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3

InChI Key

ZRKSKIKHJNJKTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Pentacontane (C₅₀H₁₀₂)

  • Molecular Weight : 703.34 g/mol .
  • 55) implies lower melting/boiling points and reduced van der Waals interactions compared to pentapentacontane.
  • Safety: Classified as non-hazardous under EU regulations (CLP 1272/2008), suggesting similar inertness for this compound .

Hexacontane (C₆₀H₁₂₂)

  • Molecular Weight : ~843 g/mol (estimated).
  • Trends : Longer chains exhibit higher thermal stability and vaporization enthalpies. This compound (C₅₅) lies between pentacontane (C₅₀) and hexacontane (C₆₀) in this hierarchy .

Branched and Cyclic Analogues

2-Methyltetrapentacontane (C₅₅H₁₁₂)

  • Structure : A branched isomer with a methyl group at the second carbon.
  • Vaporization Enthalpy (ΔvH) : 154.3 kJ/mol at 572–867 K, lower than this compound’s 156.3 kJ/mol. This reduction is attributed to decreased molecular symmetry and weaker intermolecular forces .

Nonatetracontylcyclohexane (C₅₅H₁₁₀)

  • Structure : Cyclohexane substituted with a 49-carbon alkyl chain.
  • Vaporization Enthalpy (ΔvH) : 151.6 kJ/mol at 574–877 K, significantly lower than this compound due to its cyclic core disrupting linear packing efficiency .

Functionalized Derivatives

1,54-Dibromotetrapentacontane (C₅₄H₁₀₈Br₂)

  • Properties: Bromine substitution introduces polarizability and higher reactivity, contrasting with this compound’s non-polar nature. Such derivatives are used in polymer cross-linking, unlike pure alkanes .

Key Data and Trends

Table 1: Comparative Physical Properties of C₅₅ Hydrocarbons

Compound Molecular Formula Structure ΔvH (kJ/mol) Temperature Range (K)
This compound C₅₅H₁₁₂ Linear 156.3 622–874
1-Pentapentacontene C₅₅H₁₁₀ Unsaturated 152.9 572–869
2-Methyltetrapentacontane C₅₅H₁₁₂ Branched 154.3 572–867
Nonatetracontylcyclohexane C₅₅H₁₁₀ Cyclic 151.6 574–877

Source : Vaporization enthalpy data from high-purity studies .

Trends Observed:

  • Chain Length : Longer chains (e.g., C₅₅ vs. C₅₀) increase ΔvH due to enhanced van der Waals interactions.
  • Branching/Cyclization : Reduces ΔvH by 2–5% compared to linear isomers, as irregular structures impede molecular packing.
  • Functional Groups : Halogenation (e.g., bromine) alters chemical reactivity but reduces thermal stability relative to pure alkanes.

Research Implications

This compound’s high ΔvH makes it suitable for high-temperature lubricants and waxes. Its branched analogues, with lower ΔvH, are preferable in low-viscosity applications. Cyclic derivatives find niche roles in organic synthesis but lack the thermal resilience of linear chains. Future research should explore blends of this compound with polymers to optimize material properties .

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